(3-Methoxycarbonylphenyl)methyl 6-chloropyridine-3-carboxylate
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Description
“(3-Methoxycarbonylphenyl)methyl 6-chloropyridine-3-carboxylate” is a chemical compound. It is also known as Methyl 6-chloropyridine-3-carboxylate . The empirical formula of this compound is C7H6ClNO2 .
Synthesis Analysis
Methyl 6-chloropyridine-3-carboxylate can be used to synthesize fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . It can also be used in the synthesis of retinoid x receptor (RXR) ligands, which have many clinical applications .Molecular Structure Analysis
The molecular weight of Methyl 6-chloropyridine-3-carboxylate is 171.58 . The empirical formula (Hill Notation) is C7H6ClNO2 .Chemical Reactions Analysis
A catalytic multicomponent protocol to dihydropyridine-3-carboxylate from terminal alkynes, isocyanates, and malonates has been developed . Copper acetylides attack on isocyanates to form a propargylic amide species which further reacted with malonates by the action of t-BuOLi to form dihydropyridine-3-carboxylates .Physical and Chemical Properties Analysis
The melting point of Methyl 6-chloropyridine-3-carboxylate is 86-90 °C (lit.) . The empirical formula (Hill Notation) is C7H6ClNO2 .Safety and Hazards
Properties
IUPAC Name |
(3-methoxycarbonylphenyl)methyl 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-20-14(18)11-4-2-3-10(7-11)9-21-15(19)12-5-6-13(16)17-8-12/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLWWIQVPLUEDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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